2,6-dibromo-9,10-bis(decyloxy)Anthracene

Description

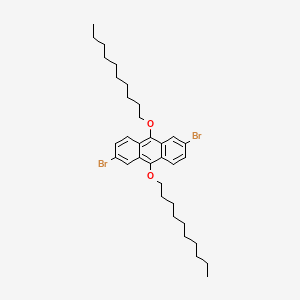

2,6-Dibromo-9,10-bis(decyloxy)anthracene is an anthracene derivative functionalized with bromine atoms at the 2- and 6-positions and decyloxy (C₁₀H₂₁O) groups at the 9- and 10-positions. These compounds are pivotal in organic electronics, including organic light-emitting diodes (OLEDs), semiconductors, and molecular junctions, due to their tunable optoelectronic properties and stability .

The bromine atoms enhance reactivity for cross-coupling reactions, enabling further functionalization, while the decyloxy chains likely improve solubility and processability compared to bulkier aryl or silyl substituents. Below, we compare this compound with similar derivatives reported in the literature.

Properties

CAS No. |

827624-44-2 |

|---|---|

Molecular Formula |

C34H48Br2O2 |

Molecular Weight |

648.5 g/mol |

IUPAC Name |

2,6-dibromo-9,10-didecoxyanthracene |

InChI |

InChI=1S/C34H48Br2O2/c1-3-5-7-9-11-13-15-17-23-37-33-29-21-19-28(36)26-32(29)34(30-22-20-27(35)25-31(30)33)38-24-18-16-14-12-10-8-6-4-2/h19-22,25-26H,3-18,23-24H2,1-2H3 |

InChI Key |

VJZJZGROFUQASX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=C2C=C(C=CC2=C(C3=C1C=CC(=C3)Br)OCCCCCCCCCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-9,10-bis(decyloxy)Anthracene typically involves the bromination of anthracene followed by the introduction of decyloxy groups. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent etherification with decanol can be carried out under basic conditions using a base like potassium carbonate or sodium hydride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-9,10-bis(decyloxy)Anthracene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The anthracene core can be oxidized or reduced under appropriate conditions, altering its electronic properties.

Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form extended conjugated systems.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted anthracene derivative, while coupling reactions would result in extended aromatic systems.

Scientific Research Applications

2,6-Dibromo-9,10-bis(decyloxy)Anthracene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

Mechanism of Action

The mechanism by which 2,6-dibromo-9,10-bis(decyloxy)Anthracene exerts its effects is largely dependent on its interaction with other molecules. The bromine atoms and decyloxy groups can influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The anthracene core can participate in π-π stacking interactions, which are crucial in the formation of organic electronic materials .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key anthracene derivatives and their properties:

Optoelectronic Properties

- Fluorescence Efficiency: BBPA and DMPA (9,10-bis(2,4-dimethoxyphenyl)anthracene) exhibit photoluminescence quantum yields (PLQYs) >0.8, making them superior to other anthracene derivatives like 2-tert-butyl-9,10-bis[4-(iminostilbenyl)phenyl]anthracene (PLQY = 0.47) .

Electrochemical Behavior :

- Derivatives with 1,3-dithiol-2-ylidene groups (e.g., compounds 15 and 16 in ) exhibit three redox waves, enabling applications in terahertz switches and charge-transfer materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.